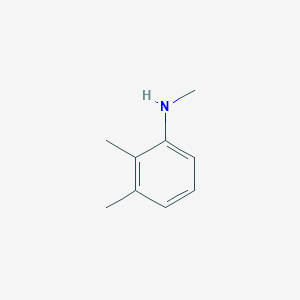

N,2,3-trimethylaniline

Description

It is synthesized via the reaction of 1,2-dimethyl-3-nitrosobenzene with methylboronic acid and triethyl phosphite, yielding a yellow oil after purification by flash column chromatography (hexane/ethyl acetate 9:1) . Its molecular structure is confirmed by elemental analysis (Calcd: C, 70.04%; H, 8.08%; N, 10.21%; Found: C, 70.09%; H, 8.03%; N, 10.19%) and spectroscopic methods. The hydrochloride salt (CID 10909621) has a predicted collision cross-section of 138.8 Ų for the [M+H]+ ion, as determined by computational analysis .

The compound is primarily used in organic synthesis, such as in the preparation of diazoacetamides (e.g., 2-diazo-N-(2,6-dimethylphenyl)-N-methylacetamide) , and is a minor metabolite of 2,4-dimethylaniline (2,4-DMA) in dogs and rats .

Properties

IUPAC Name |

N,2,3-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGYPYOTCMXDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,3-trimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N,N-trimethylaniline using sulfur bromine liquid, followed by a reaction that is cooled to 20-30°C and subjected to centrifugal filtration . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves mechanized processes to reduce manual operation and minimize the leakage of dangerous chemicals. The use of one-pot-method technology, which combines reaction and distillation into a single step, is also common to improve production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,2,3-trimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form corresponding amines.

Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Reduction: Corresponding amines.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

N,2,3-trimethylaniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,2,3-trimethylaniline involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In oxidation reactions, it can lose electrons to form oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

N,2,3-Trimethylaniline belongs to a family of trimethyl-substituted anilines. Key structural isomers include:

Positional Effects on Reactivity:

- Symmetrical vs. Asymmetrical Substrates: Symmetrical isomers (e.g., 2,4,6-trimethylaniline) exhibit higher reactivity in intramolecular cycloadditions due to reduced steric hindrance and improved regioselectivity. For example, 2,6-dimethylaniline-derived substrates achieve >90% yields in meta-thermocycloadditions, whereas non-symmetrical isomers like 2,3-dimethylaniline show poor regioselectivity (<50% yield) .

- Catalytic Applications: 2,4,6-Trimethylaniline (mesitylamine) is widely used in transition-metal catalysis due to its electron-donating methyl groups, which stabilize metal complexes.

Metabolic and Toxicological Profiles

Trimethylaniline isomers demonstrate divergent metabolic pathways and toxicities:

Key Findings:

- N,2,4-Trimethylaniline and N,2,6-Trimethylaniline are minor metabolites of 2,4-DMA and 2,6-DMA, respectively, but their covalent binding to hepatic DNA is significantly lower than parent compounds, suggesting reduced genotoxicity .

- 2,4,5-Trimethylaniline is a potent carcinogen, inducing liver tumors in rats and mice, likely due to reactive metabolite formation. Regulatory agencies classify it as a high-priority hazardous chemical .

Biological Activity

N,2,3-trimethylaniline (TMA) is an aromatic amine with significant biological activity, particularly in the context of enzyme interactions and potential toxicity. This article reviews its biological mechanisms, applications in research, and relevant case studies that elucidate its effects on living organisms.

- Molecular Formula : CHN

- Molar Mass : 149.24 g/mol

- Structure : TMA consists of an aniline core with three methyl groups at the 2, 3, and N positions, which influences its reactivity and biological interactions.

TMA's biological activity primarily arises from its ability to interact with various enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : TMA can inhibit specific enzymes, altering metabolic pathways.

- Protein Modifications : It may modify protein structures through covalent bonding, affecting their function and stability.

Biological Applications

TMA is utilized in several research areas due to its versatile chemical properties:

- Enzyme Studies : It serves as a substrate or inhibitor in enzyme kinetic studies.

- Protein Labeling : TMA is used to label proteins for tracking and studying their interactions in biological systems.

- Industrial Uses : Beyond biological applications, TMA is also involved in the production of dyes and pigments.

Toxicological Studies

Research has indicated that TMA exhibits toxic effects under certain conditions. Here are key findings from toxicological studies:

Case Study 1: Enzyme Interaction

In a study examining the interaction of TMA with cytochrome P450 enzymes, it was found that TMA could significantly alter the metabolism of various substrates. The inhibition of these enzymes can lead to increased toxicity of co-administered drugs due to altered metabolic clearance rates.

Case Study 2: Cytotoxic Effects

A recent investigation assessed the cytotoxic effects of TMA on human cell lines. The results indicated that at concentrations above 50 µM, TMA led to significant cell death as measured by MTT assays. This suggests a dose-dependent relationship between TMA concentration and cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | TMA Structure | Moderate enzyme interaction | Moderate |

| N-methylaniline | N-methylaniline Structure | Lower enzyme inhibition | Low |

| 2,3-dimethylaniline | 2,3-dimethylaniline Structure | Similar but less reactive | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.